

Bromofenofos: A Technical Overview of a Veterinary Anthelmintic

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Compound of Interest		
Compound Name:	Bromofenofos	
Cat. No.:	B1208025	Get Quote

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Abstract

Bromofenofos is a halogenated organophosphate compound utilized in veterinary medicine as an anthelmintic agent. Its primary application is in the treatment of fascioliasis, an infection caused by the common liver fluke (Fasciola hepatica), in livestock such as cattle and sheep. Despite its established use, detailed public information regarding its discovery, the history of its development, and its specific molecular mechanisms of action remains limited. This guide synthesizes the available technical data on **Bromofenofos**, including its chemical properties, a plausible synthetic pathway, and known efficacy data. It also highlights the current gaps in knowledge to guide future research endeavors.

Introduction

The development of effective anthelmintics has been a cornerstone of veterinary medicine and global food production. The period between 1960 and 1980 saw a significant surge in the discovery and development of such agents.[1][2][3] **Bromofenofos** emerged as a therapeutic option for parasitic flatworm infections in ruminants. Chemically, it is identified as 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate.[4] It is important to distinguish **Bromofenofos** from similarly named organophosphates like Profenofos, which is an insecticide, to avoid confusion in research and application. A notable characteristic of **Bromofenofos** is its teratogenic potential, which necessitates careful handling and administration.[4][5]



Chemical and Physical Properties

A summary of the key chemical identifiers and properties for **Bromofenofos** is provided below.

Property	Value
IUPAC Name	3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate
CAS Number	21466-07-9
Chemical Formula	C12H7Br4O5P
Molecular Weight	581.77 g/mol
Appearance	Solid powder

Source: MedKoo Biosciences, Inc.[5]

Synthesis of Bromofenofos

While a detailed, peer-reviewed synthesis protocol for **Bromofenofos** is not readily available in the public domain, a logical synthetic route can be inferred from its chemical structure. The process would likely involve the phosphorylation of a brominated biphenyl precursor. A hypothetical workflow for the synthesis is outlined below.

Caption: A plausible synthetic workflow for **Bromofenofos**.

Mechanism of Action

The precise molecular mechanism of action of **Bromofenofos** against Fasciola hepatica has not been extensively detailed in the available literature. For many organophosphate compounds, the primary mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[6] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the parasite. However, the specific interactions of **Bromofenofos** with the biological pathways of trematodes may differ and warrant further investigation.



Efficacy and Resistance

The efficacy of **Bromofenofos** has been evaluated in field studies. One such study in water buffaloes provided comparative data against other common flukicides.

Treatment Group	Dosing Regimen	Efficacy (%)
Bromofenofos (BRO)	Single Dose	70.83
Two Doses	83.33	
Albendazole (ABZ)	Single Dose	79.17
Two Doses	83.33	
Triclabendazole (TBZ)	Single Dose	73.33
Two Doses	90.00	
Efficacy determined by Fecal Egg Count Reduction Test (FECRT) in naturally infected water buffaloes.[7]		_

It is noteworthy that an efficacy of less than 90% in FECRT is often considered an indication of developing anthelmintic resistance.[8] The observed efficacy of **Bromofenofos** in this study suggests that resistance may be a concern in the populations tested.

Toxicology and Pharmacokinetics

Bromofenofos is documented as a teratogen.[4][5] Studies from the late 1980s and early 1990s investigated its embryolethal effects in rats and its pharmacokinetic profile in calves.[5] However, the detailed quantitative data from these studies are not readily accessible in the public domain. The lack of comprehensive, modern pharmacokinetic and toxicology data is a significant gap in the scientific literature for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Bromofenofos**, its evaluation in in vitro assays, or its use in in vivo animal models are not available in the searched literature. The



development and publication of standardized protocols would be invaluable for researchers investigating this compound.

Conclusion and Future Directions

Bromofenofos is a recognized veterinary drug for the management of fascioliasis in livestock. However, this technical overview reveals significant gaps in the publicly available scientific knowledge surrounding this compound. Key areas for future research include:

- Elucidation of the specific discovery and development history.
- Publication of a detailed and validated chemical synthesis protocol.
- In-depth investigation of its molecular mechanism of action against Fasciola hepatica.
- Comprehensive studies on its pharmacokinetics, metabolism, and toxicology in target animal species.
- Further surveillance of its efficacy and the prevalence of resistance in different geographical regions.

Addressing these knowledge gaps will provide a more complete understanding of **Bromofenofos** and its place in the landscape of veterinary anthelmintics.

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